molecular formula C14H21BrN4O3S B2430659 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide CAS No. 2034330-96-4

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide

Cat. No.: B2430659
CAS No.: 2034330-96-4
M. Wt: 405.31
InChI Key: YIACWVZCYPEZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide is a novel synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This brominated nicotinamide derivative is designed as a potential modulator of key cellular pathways. Its structure incorporates a nicotinamide core, a well-known precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD⁺), which is integral to cellular energy metabolism, DNA repair, and regulation of oxidative stress . The specific substitution pattern, including the bromo moiety and the N,N-dimethylsulfamoyl piperidine group, suggests potential for high-affinity binding and targeted activity, making it a valuable compound for probing biological systems. Main Applications and Research Value: This compound is intended for research applications only. Its primary value lies in early-stage investigative biology and hit-to-lead optimization campaigns. Researchers may explore its utility as a potential inhibitor or activator of various enzymes, including those involved in NAD⁺ metabolism such as nicotinamide phosphoribosyltransferase (NAMPT) . Given the role of similar nicotinamide analogues, it may also be investigated in studies focused on cancer metabolism, particularly in targeting oxidative phosphorylation (OXPHOS) in certain cancer cell subtypes that are dependent on aerobic metabolism . Furthermore, its structure indicates potential for use in developing therapies for dermatological conditions, inflammation, or autoimmune diseases, based on the known anti-inflammatory and immunosuppressive properties of nicotinamide . Mechanism of Action: The precise mechanism of action for 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide is a subject for empirical determination. It is hypothesized to function by influencing NAD⁺-dependent cellular processes. It may act by modulating the activity of enzymes like poly (ADP-ribose) polymerase (PARP-1), which is involved in DNA repair and cell survival, or sirtuins, which are involved in aging and stress response . The compound's design suggests it could serve as a key scaffold for developing potent and selective small-molecule probes to better understand complex biological pathways and identify new therapeutic targets. Note: This product is labeled with the appropriate safety information. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not for use in diagnostic procedures or for personal consumption.

Properties

IUPAC Name

5-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O3S/c1-18(2)23(21,22)19-5-3-11(4-6-19)8-17-14(20)12-7-13(15)10-16-9-12/h7,9-11H,3-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACWVZCYPEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Nicotinamide Derivatives

The synthesis begins with introducing a bromine atom at the 5-position of the nicotinamide aromatic ring. While direct bromination of nicotinamide is challenging due to competing side reactions, halogen-directed methodologies are often employed. For example, nicotinamide undergoes electrophilic aromatic substitution using brominating agents like $$ \text{N-bromosuccinimide (NBS)} $$ or $$ \text{Br}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeBr}3 $$).

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetic acid.
  • Temperature: 0–25°C.
  • Catalyst: $$ \text{FeBr}_3 $$ (10 mol%).

This step yields 5-bromonicotinamide , a critical intermediate. The regioselectivity of bromination is ensured by the electron-withdrawing amide group, which directs substitution to the 5-position.

Synthesis of the Piperidine Sulfamoyl Component

The piperidine moiety is functionalized with a dimethylsulfamoyl group via sulfamoylation. Starting with piperidin-4-ylmethanol , the hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate), which is then displaced by $$ \text{N,N-dimethylsulfamoyl chloride} $$.

Example Protocol:

  • Methanesulfonylation:
    • React piperidin-4-ylmethanol with methanesulfonyl chloride ($$ \text{MsCl} $$) in DCM.
    • Base: Triethylamine ($$ \text{Et}_3\text{N} $$).
    • Yield: >90%.
  • Sulfamoylation:
    • Treat the mesylate intermediate with $$ \text{N,N-dimethylsulfamoyl chloride} $$ in $$ \text{THF} $$.
    • Base: Sodium hydride ($$ \text{NaH} $$).
    • Temperature: 0°C to room temperature.
    • Yield: 70–80%.

The product, 1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl chloride , is isolated via column chromatography.

Coupling of Bromonicotinamide and Piperidine Sulfamoyl Moieties

The final step involves forming an amide bond between 5-bromonicotinamide and the piperidine sulfamoyl derivative. This is typically achieved using coupling agents such as $$ \text{EDCl/HOBt} $$ or $$ \text{HATU} $$.

Optimized Coupling Conditions:

Parameter Details
Coupling Agent $$ \text{HATU} $$ (1.2 equiv)
Base $$ \text{DIPEA} $$ (3.0 equiv)
Solvent $$ \text{DMF} $$
Temperature Room temperature (25°C)
Reaction Time 12–24 hours
Yield 60–75%

The crude product is purified via recrystallization or silica gel chromatography.

Optimization of Reaction Conditions

Bromination Efficiency

Comparative studies of brominating agents reveal that $$ \text{NBS} $$ offers superior regioselectivity over $$ \text{Br}_2 $$ for nicotinamide derivatives. For instance, using $$ \text{NBS} $$ in $$ \text{DCM} $$ at 0°C achieves >85% conversion with minimal di-bromination byproducts.

Sulfamoylation Challenges

The sulfamoylation step is sensitive to moisture. Anhydrous conditions and slow addition of $$ \text{NaH} $$ (60% dispersion in mineral oil) are critical to prevent hydrolysis of the sulfamoyl chloride.

Coupling Agent Selection

While $$ \text{EDCl/HOBt} $$ is cost-effective, $$ \text{HATU} $$ provides higher yields (75% vs. 60%) due to its superior activation of carboxylic acids.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$: Key signals include:
    • Aromatic protons of the bromonicotinamide ring ($$ \delta 8.5–7.5 \text{ ppm} $$).
    • Piperidine methylene protons ($$ \delta 3.2–2.8 \text{ ppm} $$).
  • LC-MS: $$ m/z = 403.1 \text{ [M+H]}^+ $$.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity after purification.

Yield and Scalability Considerations

Step Typical Yield Scalability Notes
Bromination 85–90% Easily scalable with continuous cooling.
Sulfamoylation 70–80% Requires strict anhydrous conditions.
Coupling 60–75% $$ \text{HATU} $$ cost impacts large-scale use.

Challenges and Alternative Approaches

Bromination Byproducts

Di-brominated species may form if reaction temperatures exceed 25°C. Recrystallization in ethanol/water mixtures effectively removes these impurities.

Alternative Coupling Strategies

Reductive Amination: An alternative route involves reacting 5-bromonicotinamide with a pre-formed piperidine sulfamoyl amine. However, this method yields <50% due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling reagents. The specific conditions depend on the desired reaction and the nature of the substituents on the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylsulfamoyl group play key roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives and piperidine-containing molecules. Examples include:

  • 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide
  • 5-fluoro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide

Uniqueness

The uniqueness of 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and binding interactions, making it a valuable compound for various research applications .

Biological Activity

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide is C13_{13}H18_{18}BrN3_{3}O2_{2}S, with a molecular weight of approximately 365.27 g/mol. The compound features a bromine atom, a piperidine ring, and a nicotinamide moiety, which are key to its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H18_{18}BrN3_{3}O2_{2}S
Molecular Weight365.27 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The compound's mechanism of action is primarily linked to its interaction with specific receptors and enzymes in biological systems. It is hypothesized to act as an inhibitor or modulator of certain pathways, particularly those involved in pain perception and inflammation.

Pharmacological Effects

Research indicates that 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide exhibits significant anti-nociceptive effects. In animal models, it has been shown to reduce pain responses in various assays, including the tail-flick test and formalin test.

Case Studies

  • Study on Pain Modulation : In a study published in PubMed, the compound was tested for its efficacy in reducing pain in mice. The results indicated a significant reduction in pain response at doses of 10 mg/kg, suggesting its potential as an analgesic agent .
  • Opioid Receptor Interaction : Another research effort explored the compound's binding affinity to mu-opioid receptors (MOR). The findings demonstrated that it acts as a partial agonist, which could lead to fewer side effects compared to full agonists .

Table 2: Summary of Biological Activity

Activity TypeObserved EffectReference
Anti-nociceptiveSignificant pain reductionPubMed study
Opioid receptor interactionPartial agonist activityDrugBank analysis

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its potency and selectivity for target receptors. Modifications to the piperidine ring and the incorporation of various substituents have been explored to improve pharmacokinetic properties.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide. Potential areas include:

  • In vivo studies to assess long-term effects and safety profiles.
  • Exploration of analogs that may exhibit improved efficacy or reduced side effects.
  • Mechanistic studies to better understand how this compound interacts at the molecular level with various biological targets.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. Key steps include:

Sulfamoylation: Reacting piperidin-4-ylmethanol with N,N-dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the dimethylsulfamoyl group .

Bromination: Bromine or N-bromosuccinimide (NBS) is used to brominate the nicotinamide precursor at the 5-position .

Amide Coupling: The brominated nicotinoyl chloride is coupled to the sulfamoyl-piperidine intermediate via EDC/HOBt-mediated amide bond formation .
Optimization Tips: Control reaction temperatures (0–25°C) and use anhydrous solvents (e.g., DMF or acetonitrile) to minimize side products. Yield improvements (>70%) are achieved via iterative HPLC purification .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • LC-MS: Confirm molecular weight ([M+H]+ expected ~452.3 g/mol) and detect impurities (e.g., unreacted intermediates) .
  • NMR (1H/13C): Key signals include:
    • Piperidine protons (δ 2.8–3.5 ppm, multiplet) .
    • Bromine-induced deshielding of the nicotinamide C5 proton (δ 8.6 ppm) .
  • X-ray Crystallography: Resolve stereochemistry of the piperidine ring and sulfamoyl group orientation (e.g., C–S bond length ~1.76 Å) .
  • Elemental Analysis: Validate %C, %H, %N, and %S to confirm stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodological Answer:

Analog Synthesis: Replace the bromine with Cl, F, or H to assess halogen-dependent activity . Modify the dimethylsulfamoyl group to cyclopropylsulfonyl (see ) for steric/electronic comparisons .

Biological Assays:

  • Enzyme Inhibition: Test against nicotinamide-dependent enzymes (e.g., PARPs) using fluorescence-based NAD+ depletion assays .
  • Cellular Uptake: Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .

Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding to targets like sirtuins or HDACs, focusing on the sulfamoyl-piperidine moiety’s role .

Advanced: How can conflicting data on this compound’s solubility and stability be resolved?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method (pH 1–10) with UV-Vis quantification. Conflicting reports may arise from polymorphic forms; characterize via PXRD .
  • Stability Studies:
    • Hydrolytic Stability: Incubate in PBS (pH 7.4) and analyze degradation products by LC-MS. The sulfamoyl group may hydrolyze to sulfonic acid under acidic conditions .
    • Photostability: Expose to UV light (ICH Q1B guidelines) and monitor decomposition using HPLC .

Advanced: What strategies address low yields in regioselective bromination of the nicotinamide core?

Methodological Answer:

  • Directing Groups: Introduce a temporary ortho-directing group (e.g., trimethylsilyl) to enhance 5-bromination selectivity .
  • Microwave-Assisted Synthesis: Reduce reaction time (10–15 min vs. 6 hrs) and improve yield (85% vs. 60%) using controlled microwave irradiation .
  • Catalytic Systems: Use Pd(OAc)₂ with ligands (e.g., PPh₃) for catalytic bromine activation, minimizing polybromination .

Basic: How is the compound’s logP determined experimentally, and how does it correlate with computational predictions?

Methodological Answer:

  • Experimental logP: Use reversed-phase HPLC (C18 column) with a calibration curve of standards (e.g., nitrobenzene, benzophenone) .
  • Computational Tools: Compare results from ACD/Labs (fragment-based) vs. Schrödinger’s QikProp (force field-based). Discrepancies >0.5 log units suggest unaccounted solvation effects .

Advanced: What in silico methods predict metabolic pathways for this compound?

Methodological Answer:

  • Software: Use MetaSite (Molecular Discovery) or GLORYx (CYP450 prediction) to identify likely sites of oxidation (e.g., piperidine N-demethylation) .
  • Validation: Incubate with human liver microsomes (HLMs) and correlate predicted metabolites with LC-MS/MS data (e.g., m/z 438.2 for demethylated product) .

Advanced: How can crystallographic data resolve ambiguity in the sulfamoyl group’s conformation?

Methodological Answer:

  • X-ray Analysis: Refine the crystal structure (Mo Kα radiation, λ = 0.71073 Å) to determine torsion angles (e.g., C–N–S–O). Compare with DFT-optimized geometries (B3LYP/6-31G*) .
  • Electron Density Maps: Use SHELXL for residual density analysis; a flat density profile (<0.3 eÅ⁻³) confirms the absence of disorder .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening: Conduct Ames test (bacterial reverse mutation) and zebrafish embryo toxicity (LC50) as preliminary assays .
  • PPE: Use nitrile gloves, fume hood, and closed-system transfers to minimize exposure to brominated intermediates .

Advanced: How can contradictory bioactivity data across cell lines be systematically analyzed?

Methodological Answer:

  • Dose-Response Normalization: Use Hill equation modeling to compare EC50 values across cell types (e.g., HEK293 vs. HepG2) .
  • Off-Target Profiling: Perform kinome-wide screening (Eurofins KinaseProfiler) to identify kinase inhibition unrelated to the primary target .
  • Transcriptomics: Apply RNA-seq to identify cell-specific expression of putative targets (e.g., NAMPT or SIRT1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.